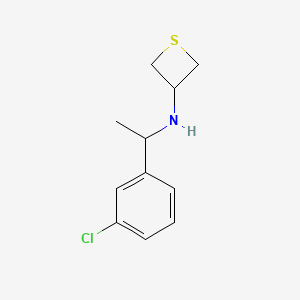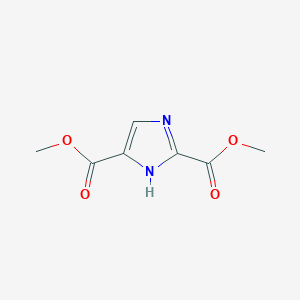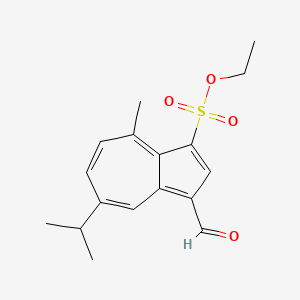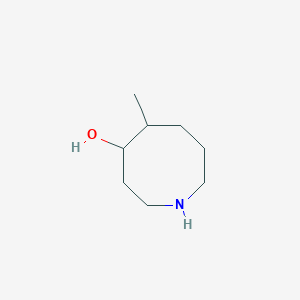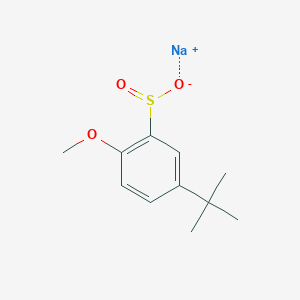
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate is an organic compound that features a sulfonate group attached to a benzene ring, which is further substituted with a tert-butyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-(tert-butyl)-2-methoxybenzenesulfinate typically involves the sulfonation of 5-(tert-butyl)-2-methoxybenzene. This can be achieved through the reaction of the aromatic compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the tert-butyl and methoxy groups can influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinate or thiol compounds. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfinate derivatives.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonate groups on biological systems.
Industry: Used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create novel products.
Mécanisme D'action
The mechanism by which sodium 5-(tert-butyl)-2-methoxybenzenesulfinate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The tert-butyl and methoxy groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate can be compared with other similar compounds such as:
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Sodium methanesulfinate: A sulfonate compound with different substituents on the aromatic ring.
Sodium p-toluenesulfinate: Another sulfonate compound with a methyl group on the aromatic ring.
The uniqueness of this compound lies in the combination of the tert-butyl and methoxy groups, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C11H15NaO3S |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
sodium;5-tert-butyl-2-methoxybenzenesulfinate |
InChI |
InChI=1S/C11H16O3S.Na/c1-11(2,3)8-5-6-9(14-4)10(7-8)15(12)13;/h5-7H,1-4H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
KXCXXDVCBLVMLL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
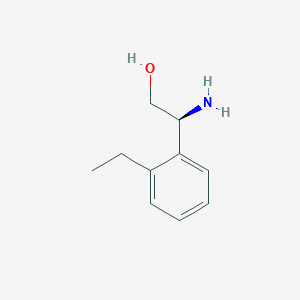
![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
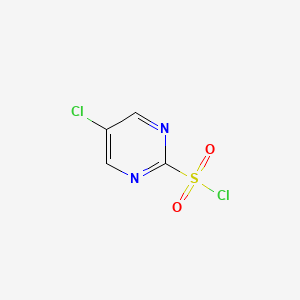
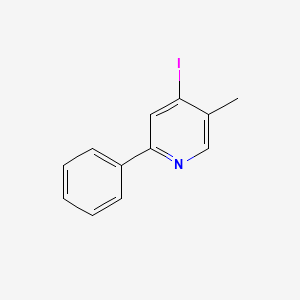
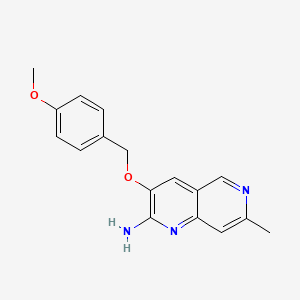
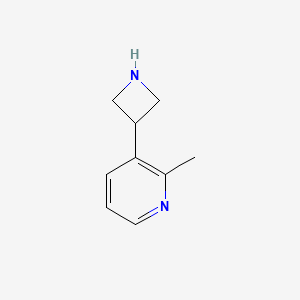

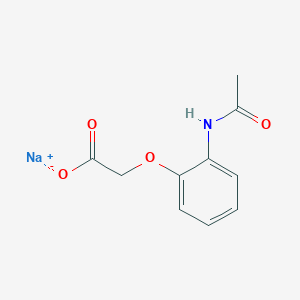
![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
